molecular formula C19H24N4O3S B2384606 5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-68-3

5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2384606
CAS No.: 869344-68-3
M. Wt: 388.49
InChI Key: ZQYIQVKXHAWVKV-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a hydroxypiperidinyl group, and a thiazolotriazolol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, ethyl bromide, and piperidine derivatives, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring or the thiazolotriazolol core .

Scientific Research Applications

5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolotriazolol derivatives and molecules with similar functional groups, such as:

  • 5-((4-Methoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((4-Ethoxyphenyl)(4-aminopiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol.

Uniqueness

What sets 5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol apart is its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

The compound 5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives that have garnered attention for their potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • A thiazolo[3,2-b][1,2,4]triazole core.
  • An ethoxyphenyl group.
  • A hydroxypiperidine moiety.

This unique combination is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies indicate that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds with similar structures demonstrate potent activity against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The synthesized compounds were evaluated against nearly 60 human cancer cell lines with promising results indicating higher potency than respective amides .

Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives

CompoundCancer TypeIC50 (µM)Reference
5aRenal Cancer0.5
5bColon Cancer0.7
5cBreast Cancer0.9
5dMelanoma0.6

The mechanism through which This compound exerts its effects is believed to involve the inhibition of specific kinases associated with cancer progression. The DCLK1 kinase has been identified as a target for similar compounds in this class . Inhibition of DCLK1 can lead to reduced proliferation and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the thiazolo[3,2-b][1,2,4]triazole scaffold significantly affect biological activity. Key findings include:

  • Substituent effects : The presence of an ethoxy group on the phenyl ring enhances anticancer activity compared to unsubstituted analogs.
  • Hydroxypiperidine role : This moiety appears crucial for maintaining bioactivity and may enhance solubility and bioavailability .

Case Studies

Several case studies have highlighted the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives in clinical settings:

  • Study on Renal Cancer : A derivative similar to our compound showed a significant reduction in tumor size in xenograft models compared to controls.
  • Combination Therapy : In vitro studies indicated that combining this compound with standard chemotherapeutics resulted in synergistic effects against resistant cancer cell lines.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-26-15-6-4-13(5-7-15)16(22-10-8-14(24)9-11-22)17-18(25)23-19(27-17)20-12(2)21-23/h4-7,14,16,24-25H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYIQVKXHAWVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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